

Discovery and initial synthesis of "N-Ethyl L-Valinamide"

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Compound of Interest

Compound Name: *N-Ethyl L-Valinamide*

Cat. No.: *B1516953*

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N-Ethyl L-Valinamide: A Technical Overview

Abstract

This technical guide provides a comprehensive overview of **N-Ethyl L-Valinamide**, a derivative of the essential amino acid L-valine. Due to a lack of specific literature detailing its initial discovery and synthesis, this document focuses on its fundamental chemical properties and outlines a plausible synthetic pathway based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel amino acid derivatives. All quantitative data are presented in structured tables, and a detailed experimental protocol for a potential synthesis is provided. A visual representation of the synthetic workflow is also included.

Introduction

N-Ethyl L-Valinamide, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a chiral molecule derived from L-valine. While commercially available, specific details regarding its discovery and the initial synthetic routes are not prominently documented in scientific literature. Its structural similarity to other biologically active small molecules suggests its potential utility in various research and development applications, particularly in the design of peptidomimetics and as a chiral building block in organic synthesis. This document aims to consolidate the available physicochemical data and propose a robust synthetic methodology.

Physicochemical Properties

The fundamental properties of **N-Ethyl L-Valinamide** have been compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	(2S)-2-(ethylamino)-3-methylbutanamide	PubChem
CAS Number	169170-45-0	ChemSrc[1]
Molecular Formula	C ₇ H ₁₆ N ₂ O	PubChem
Molecular Weight	144.21 g/mol	PubChem
Canonical SMILES	CCN--INVALID-LINK--C(=O)N	PubChem
InChI Key	BNHQDRYCZHQVMH-LURJTMIESA-N	PubChem
Appearance	Not specified (likely a solid)	-
Solubility	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-

Proposed Initial Synthesis

In the absence of a documented initial synthesis, a plausible and efficient method is the direct reductive amination of L-valinamide with acetaldehyde. This method is widely used for the N-alkylation of amines due to its operational simplicity and the use of readily available reagents. [2][3]

Reaction Scheme

The proposed synthesis involves the reaction of L-valinamide with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, such

as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to yield **N-Ethyl L-Valinamide**.

Overall Reaction:

L-Valinamide + Acetaldehyde + [Reducing Agent] → **N-Ethyl L-Valinamide**

Experimental Protocol

This protocol is a representative example based on general procedures for reductive amination.^{[2][4]}

Materials:

- L-Valinamide (1.0 eq)
- Acetaldehyde (1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Glacial acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of L-valinamide (1.0 eq) in the chosen solvent (DCM or DCE), add acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.

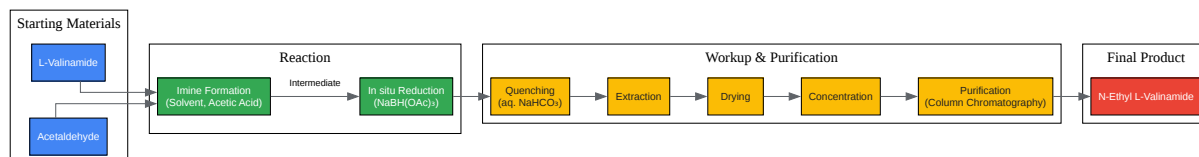
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) two more times.
- Combine the organic layers and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford pure **N-Ethyl L-Valinamide**.

Characterization:

The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **N-Ethyl L-Valinamide**.



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